Methyl 2-hydroxy-3-propionylbenzoate

Übersicht

Beschreibung

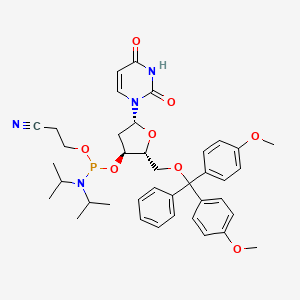

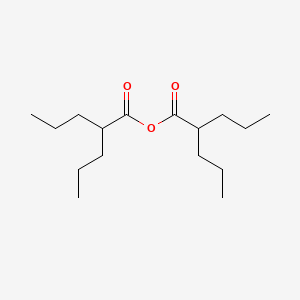

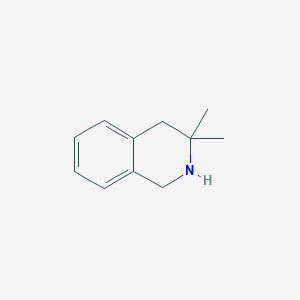

“Methyl 2-hydroxy-3-propionylbenzoate” is a chemical compound with the CAS Number: 88466-30-21. It has a molecular weight of 208.211 and its IUPAC name is methyl 2-hydroxy-3-propionylbenzoate1. It appears as a white to yellow solid, or colorless to yellow liquid1.

Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-3-propionylbenzoate” is not explicitly mentioned in the search results. However, related compounds such as methyl 3-propionylsalicylate have been synthesized using various methods2. For a more accurate synthesis process, it’s recommended to refer to peer-reviewed articles or chemical databases.Molecular Structure Analysis

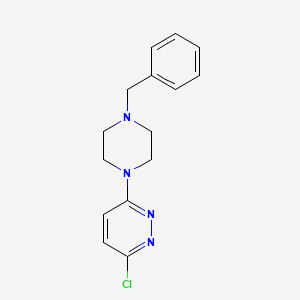

The InChI code for “Methyl 2-hydroxy-3-propionylbenzoate” is 1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H31. This code represents the molecular structure of the compound. For a detailed molecular structure, it’s recommended to use molecular visualization software with this InChI code.

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-hydroxy-3-propionylbenzoate” are not provided in the search results. For detailed information about its chemical reactions, it’s recommended to refer to chemical reaction databases or peer-reviewed articles.Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-3-propionylbenzoate” has a molecular weight of 208.211. It appears as a white to yellow solid, or colorless to yellow liquid1. The compound is stored at a temperature of +4°C1. The purity of the compound is reported to be 97%1.Wissenschaftliche Forschungsanwendungen

Photodegradation and Environmental Fate

Research on the photodegradation of parabens, including methyl paraben, has highlighted their transformation under UV light, revealing pathways that lead to various by-products. Studies utilizing ultraviolet C lamps in the presence and absence of hydrogen peroxide have shown efficient degradation of parabens, including methyl paraben. The kinetic constants and photolysis quantum yields obtained from these studies provide insights into the environmental fate of these compounds when exposed to light. Hydroxylation has been identified as a main pathway in the reaction with hydroxyl radicals, leading to the formation of several transformation products (Gmurek et al., 2015).

Occurrence in Aquatic Environments

Parabens, due to their widespread use, have been identified as emerging contaminants in aquatic environments. Despite treatments that eliminate them from wastewater, parabens, including methyl paraben, are consistently found in low concentrations in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This presence is attributed to the continuous introduction of paraben-based products into the environment. The environmental behavior of parabens, including their reactivity with free chlorine to yield halogenated by-products, has been a subject of study to understand their stability and persistence in aquatic systems (Haman et al., 2015).

Skin Absorption Studies

The permeation of paraben derivatives, including methyl paraben, through skin has been evaluated using in vitro models. Such studies are crucial in understanding the potential for systemic exposure to parabens through dermal absorption. By employing methods like the Franz diffusion cell, researchers have been able to quantify the skin permeation rates and compare the absorption of different paraben compounds, providing valuable data for risk assessment regarding the use of these preservatives in topical applications (Seo et al., 2017).

Analytical Methods for Detection

Advancements in analytical methods have facilitated the sensitive detection of parabens, including methyl paraben, in biological matrices such as human milk. The development of techniques like on-line solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry has enabled the measurement of paraben concentrations, contributing to exposure assessment studies and understanding the potential health risks associated with paraben exposure (Ye et al., 2008).

Safety And Hazards

The safety information available indicates that there are no GHS symbols associated with "Methyl 2-hydroxy-3-propionylbenzoate"1. For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound1.

Zukünftige Richtungen

The future directions or applications of “Methyl 2-hydroxy-3-propionylbenzoate” are not provided in the search results. For potential future applications or research directions, it’s recommended to refer to recent peer-reviewed articles or reviews in the field.

Please note that this information is based on the available search results and for more detailed or specific information, referring to peer-reviewed articles, chemical databases, or contacting experts in the field is recommended.

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-3-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGVWANOISVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447677 | |

| Record name | Methyl 2-hydroxy-3-propionylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-3-propionylbenzoate | |

CAS RN |

88466-30-2 | |

| Record name | Methyl 2-hydroxy-3-propionylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)